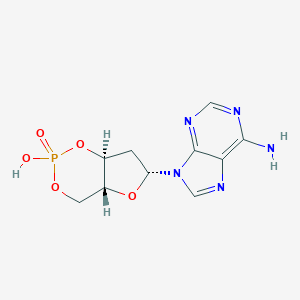

3',5'-Cyclic dAMP

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1157-33-1 |

|---|---|

Molecular Formula |

C10H12N5O5P |

Molecular Weight |

313.21 g/mol |

IUPAC Name |

9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-amine |

InChI |

InChI=1S/C10H12N5O5P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5-6(19-7)2-18-21(16,17)20-5/h3-7H,1-2H2,(H,16,17)(H2,11,12,13)/t5-,6+,7+/m0/s1 |

InChI Key |

MKMZAENVDZADSW-RRKCRQDMSA-N |

SMILES |

C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |

Isomeric SMILES |

C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N |

Canonical SMILES |

C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |

Synonyms |

2'-deoxy cyclic AMP 3', 5'-cyclic deoxyadenylic acid 3',5'-cyclic-2'-dAMP cyclic d(ApAp) cyclic d(pApA) |

Origin of Product |

United States |

Enzymatic Regulation of 3 ,5 Cyclic Di Amp Cellular Levels

Diadenylate Cyclases (DACs): Biosynthesis of 3',5'-Cyclic di-AMP

Diadenylate cyclases are the sole enzymes responsible for the production of c-di-AMP. uni-muenchen.de These enzymes are found in almost all bacterial phyla and many archaeal groups, highlighting the widespread importance of c-di-AMP signaling. asm.org DACs utilize two molecules of adenosine (B11128) triphosphate (ATP) to produce one molecule of c-di-AMP and two molecules of pyrophosphate. mdpi.comuni-muenchen.de

Molecular Mechanisms of 3',5'-Cyclic di-AMP Synthesis from Adenosine Triphosphate

The synthesis of c-di-AMP from two ATP molecules is a condensation reaction catalyzed by DACs. mdpi.com This process requires the presence of a divalent metal ion cofactor, such as manganese (Mn²⁺) or cobalt (Co²⁺). wikipedia.org Structural and biochemical analyses suggest that the reaction proceeds through a two-step mechanism. plos.org In this proposed mechanism, the enzyme first catalyzes the formation of a linear 5'-phosphoadenylyl-adenosine (pApA) intermediate from two ATP molecules, which is then cyclized to form c-di-AMP. plos.org The reaction involves the formation of two 3',5'-phosphodiester bonds. nih.gov The active site of the DAC domain contains conserved residues that are crucial for binding ATP and the metal cofactor, facilitating the nucleophilic attack and subsequent cyclization. nih.gov

Characterization of Key DAC Enzymes: DisA, CdaA/DacA, and YojJ

Bacteria can possess one or more DAC enzymes, which are classified into distinct families based on their domain architecture and regulatory mechanisms. asm.orgnih.gov The three most well-characterized classes are DisA, CdaA (also known as DacA), and CdaS (which contains a YojJ domain). asm.orgnih.gov

DisA (DNA integrity scanning protein A): DisA was the first diadenylate cyclase to be identified. mdpi.comnih.gov It is a cytoplasmic protein characterized by an N-terminal DAC domain and a C-terminal helix-hairpin-helix (HhH) domain that binds to DNA. asm.org DisA forms octameric structures that can scan DNA for damage. asm.org Its primary role is in monitoring DNA integrity, and its enzymatic activity is inhibited upon binding to branched DNA structures like Holliday junctions or stalled replication forks. asm.orgnih.gov

CdaA (c-di-AMP synthase A) / DacA (diadenylate cyclase A): CdaA/DacA is the most widespread family of DACs. uni-muenchen.de These enzymes are typically membrane-associated due to the presence of N-terminal transmembrane helices. nih.govuni-muenchen.de The C-terminal cytoplasmic domain harbors the catalytic DAC activity. uni-muenchen.de CdaA is often involved in processes related to cell wall homeostasis and osmotic regulation. ebi.ac.uk In many bacteria, including pathogens like Listeria monocytogenes and Staphylococcus aureus, CdaA is essential for growth. nih.gov

YojJ-containing proteins (e.g., CdaS): This family of DACs is characterized by an N-terminal YojJ domain, which consists of two alpha-helices, followed by the C-terminal DAC domain. asm.orgnih.gov In Bacillus subtilis, the YojJ-containing DAC is named CdaS and is specifically expressed during sporulation, where it plays a role in efficient germination. ebi.ac.uknih.gov The YojJ domain is involved in the regulation of the enzyme's activity. asm.org

| Enzyme | Other Names | Key Feature | Cellular Location | Primary Function |

| DisA | DNA integrity scanning protein A | DNA-binding HhH domain | Cytoplasm | DNA integrity surveillance |

| CdaA | DacA | N-terminal transmembrane helices | Cell membrane | Cell wall homeostasis, osmotic regulation |

| CdaS | DacB, YojJ-containing DAC | N-terminal YojJ regulatory domain | Cytoplasm | Sporulation |

Structural Insights into DAC Active Sites and Oligomerization

The catalytic core of all DACs is the DAC domain, which adopts a specific three-dimensional fold. uni-muenchen.de For catalysis to occur, two DAC domains must form a head-to-head dimer, bringing two ATP molecules into close proximity within a shared active site. nih.gov This dimerization is a conserved feature across different DAC families. uni-muenchen.de

DisA: DisA forms a stable homo-octamer, which arranges four pairs of DAC domains, each pair forming a catalytically competent active site. nih.gov

CdaA: The catalytic domain of CdaA also dimerizes to form an active enzyme. nih.gov

CdaS: The CdaS protein can form hexamers. nih.govnih.gov However, in this hexameric state, the DAC domains are arranged in a way that is incompatible with catalysis. nih.govresearchgate.net It is proposed that a conformational change, potentially leading to the formation of active dimers, is required for c-di-AMP synthesis. nih.govnih.gov

The active site itself contains highly conserved motifs, such as the DGA and RHR motifs, that are essential for binding ATP and the required metal cofactor, thereby facilitating the cyclization reaction. mdpi.comnih.gov

Regulatory Control of DAC Activity

The synthesis of c-di-AMP is tightly regulated to prevent deleterious effects from inappropriate cellular levels of the nucleotide. nih.gov This control is exerted through various mechanisms, including allosteric modulation and interactions with other cellular components.

DAC activity can be influenced by the binding of small molecules and interactions with other proteins.

ATP: In Mycobacterium tuberculosis, the DAC activity of DisA is allosterically regulated by its own substrate, ATP. plos.org At high concentrations, ATP can bind to a secondary site on the enzyme and inhibit c-di-AMP synthesis, providing a feedback mechanism to control production. plos.org

Regulatory Proteins: The activity of DACs is often modulated by specific protein-protein interactions.

In Bacillus subtilis, the activity of the membrane-bound CdaA is stimulated by interaction with a regulatory protein called CdaR. uni-muenchen.denih.gov

Conversely, the activity of CdaA can be inhibited by interaction with the phosphoglucosamine mutase GlmM, an enzyme involved in peptidoglycan synthesis. asm.orgnih.gov This interaction links c-di-AMP production directly to the status of cell wall precursor synthesis. asm.org The binding of GlmM to the DAC domain of CdaA is thought to mask the active site or prevent the formation of active oligomers. asm.org

The sporulation-specific DAC, CdaS, is regulated by its own N-terminal domain, which acts as an autoinhibitory domain, limiting the enzyme's activity. nih.govnih.gov Mutations or deletions in this N-terminal region lead to a significant increase in enzymatic activity. nih.gov This regulation is governed by a transition between an inactive hexameric state and an active dimeric state. nih.gov

A key regulatory mechanism for the DisA family of DACs is its interaction with DNA.

DNA Damage Sensing: DisA scans the bacterial chromosome for lesions. uniprot.org The DAC activity of DisA is significantly inhibited when the enzyme binds to branched DNA structures, such as Holliday junctions or stalled replication forks, which are indicative of DNA damage or replication problems. asm.orgnih.gov This inhibition reduces the cellular levels of c-di-AMP, which in turn can lead to a halt in cell proliferation, allowing time for DNA repair. asm.orgbiorxiv.org

Interaction with DNA Repair Proteins: The regulation of DisA is further fine-tuned by its interaction with proteins of the DNA repair machinery.

In Bacillus subtilis, DisA interacts with the recombination protein RadA (also known as Sms). nih.govbiorxiv.org This interaction inhibits the DAC activity of DisA. uniprot.orgbiorxiv.org

RecA, another key protein in DNA recombination and repair, can also interact with DisA. asm.orgbiorxiv.org RecA loaded onto single-stranded DNA can recruit DisA to branched DNA intermediates. frontiersin.org The interplay between DisA, RadA, and RecA at stalled replication forks creates a sophisticated checkpoint to control c-di-AMP synthesis and coordinate DNA repair with cell cycle progression. asm.orgfrontiersin.org

Influence of Environmental Cues

The synthesis of c-di-AMP by diadenylate cyclases is not static but is dynamically influenced by a range of environmental and cellular signals. This allows bacteria to modulate their internal c-di-AMP pools in response to external challenges and metabolic status.

Key environmental cues that regulate DAC activity include:

Ion Concentration: The availability of certain ions is a critical factor. In bacteria such as Bacillus subtilis and Streptococcus pneumoniae, the expression of the primary diadenylate cyclase, CdaA, is responsive to potassium (K+) levels. nih.gov Low extracellular potassium corresponds with reduced CdaA expression and consequently lower intracellular c-di-AMP, whereas high potassium conditions lead to a significant increase in c-di-AMP levels. nih.gov Furthermore, the enzymatic activity of DACs can be directly dependent on divalent cations. For instance, the CdaA enzyme in Leptospira interrogans requires cobalt or manganese for its catalytic function, and its activity varies with the concentration of these ions. biorxiv.org

Osmotic Stress: Bacteria adjust their c-di-AMP levels in response to changes in external osmolarity. oup.com These rapid adjustments suggest a post-translational regulation mechanism, where DACs may sense alterations in membrane tension or intracellular ionic strength, allowing for a swift response to osmotic stress. oup.complos.org

Nutrient Availability: The availability of essential nutrients can impact c-di-AMP synthesis. In Staphylococcus aureus, the presence of glutamine and ammonium (B1175870) has been shown to inhibit the production of c-di-AMP through a yet-to-be-defined mechanism. asm.org In cyanobacteria, the expression of the cdaA gene is markedly increased when cells are resuscitated from nitrogen starvation, linking c-di-AMP synthesis to nitrogen metabolism. annualreviews.org

DNA Damage: C-di-AMP signaling is integrated with the DNA damage response. The diadenylate cyclase DisA, found in many bacteria, functions as a DNA-scanning protein. nih.gov When DisA encounters branched DNA structures, which are indicative of DNA damage or recombination intermediates, its cyclase activity is allosterically inhibited. nih.govbohrium.com This inhibition is often mediated by the interaction of DisA with the DNA repair protein RadA. nih.gov This mechanism serves as a checkpoint, signaling the presence of DNA damage and halting c-di-AMP production until integrity is restored. nih.gov

Phosphodiesterases (PDEs): Hydrolysis and Degradation of 3',5'-Cyclic di-AMP

The degradation of c-di-AMP is as crucial as its synthesis for maintaining cellular homeostasis. This essential task is carried out by a diverse group of enzymes known as phosphodiesterases (PDEs), which hydrolyze the cyclic dinucleotide, thereby terminating the signal.

Molecular Mechanisms of 3',5'-Cyclic di-AMP Hydrolysis to 5'-pApA and Adenosine Monophosphate

C-di-AMP-specific phosphodiesterases catalyze the hydrolysis of the 3',5'-phosphodiester bonds of the cyclic molecule. The primary product of this reaction is the linear molecule 5'-phosphoadenylyl-3'-5'-adenosine (5'-pApA). wikipedia.orgasm.org This initial cleavage effectively breaks the ring structure and inactivates c-di-AMP as a second messenger.

The hydrolysis can proceed in two distinct ways depending on the specific PDE:

Hydrolysis to 5'-pApA: Many PDEs, particularly those belonging to the GdpP family, terminate their activity after converting c-di-AMP to 5'-pApA. ijbs.com This linear dinucleotide can then be further processed by other enzymes.

Complete Hydrolysis to AMP: Some phosphodiesterases, such as AtaC from Streptomyces and MsPDE from Mycobacterium smegmatis, are capable of performing a two-step hydrolysis. ijbs.compnas.orgnih.gov They first cleave c-di-AMP into 5'-pApA and then hydrolyze 5'-pApA into two molecules of adenosine 5'-monophosphate (AMP). ijbs.comnih.gov

The catalytic mechanism for the major PDE families, including the DHH-DHHA1 and HD-domain enzymes, involves a bimetallic center, typically containing two manganese (Mn²⁺) or other divalent metal ions. uni-muenchen.de These ions are coordinated by conserved histidine and aspartate residues within the active site and are crucial for activating a water molecule, which then performs a nucleophilic attack on the phosphodiester bond, leading to its cleavage. uni-muenchen.de

Classification and Functional Characterization of PDE Enzyme Families: GdpP, DhhP/PdeA/Pde2, PgpH, and AtaC

Bacterial c-di-AMP phosphodiesterases are structurally and functionally diverse and are classified into distinct families based on their catalytic domains. researchgate.netsciengine.com

| PDE Family | Key Domains | Characteristics | Examples |

| GdpP | Transmembrane helices, PAS, GGDEF, DHH-DHHA1 | Membrane-anchored, multi-domain proteins. The PAS domain often acts as a sensor for signals like heme and nitric oxide. asm.orguni-muenchen.de | B. subtilis GdpP, S. aureus GdpP, L. monocytogenes PdeA uni-muenchen.depnas.org |

| DhhP | DHH-DHHA1 | Soluble, stand-alone catalytic domain proteins that lack the sensory and membrane-anchoring domains of the GdpP family. researchgate.netsciengine.com | B. burgdorferi DhhP, M. tuberculosis MspDE asm.orgijbs.com |

| PgpH | HD (His-Asp) | Membrane-anchored proteins with a distinct catalytic HD domain. Often possess a complex topology with multiple transmembrane helices and an extracellular domain, suggesting they respond to external stimuli. uni-muenchen.depnas.org | L. monocytogenes PgpH pnas.org |

| AtaC | Novel catalytic domain | Monomeric, Mn²⁺-dependent enzymes that hydrolyze c-di-AMP completely to AMP. pnas.orgnih.gov Prevalent in Actinobacteria, which often lack other PDE types. pnas.orguni-muenchen.de | S. venezuelae AtaC, S. pneumoniae AtaC pnas.orguni-muenchen.de |

Regulation of PDE Activity

The activity of c-di-AMP phosphodiesterases is tightly controlled by various regulatory mechanisms, allowing the cell to fine-tune the degradation rate of c-di-AMP in response to specific signals.

A key regulatory mechanism linking nutrient availability to c-di-AMP levels is the inhibition of PDEs by the stringent response alarmones, guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate, collectively known as (p)ppGpp. wikipedia.org These molecules accumulate during periods of amino acid starvation and other stresses. wikipedia.org

Research has demonstrated that (p)ppGpp directly binds to and inhibits the catalytic activity of PDEs from both the GdpP and PgpH families in a wide range of bacteria, including Listeria monocytogenes, Bacillus subtilis, and Staphylococcus aureus. annualreviews.orgasm.orgpnas.org This inhibition is a cornerstone of the crosstalk between the stringent response and c-di-AMP signaling pathways. asm.org When (p)ppGpp levels rise due to nutrient limitation, the degradation of c-di-AMP is reduced, leading to an increase in its intracellular concentration. annualreviews.org This interaction forms a homeostatic feedback loop, as c-di-AMP levels can, in turn, influence (p)ppGpp synthesis in some species. nih.govnih.gov The mode of inhibition can vary; (p)ppGpp acts as a competitive inhibitor for the DHH-DHHA1 domain of GdpP, whereas it appears to bind to a separate regulatory site on PgpH. asm.orgpnas.org

Beyond the stringent response, PDE activity is modulated by a variety of other signals:

Heme and Nitric Oxide (NO): The N-terminal PAS domain of GdpP-family PDEs in certain bacteria can sense small molecules. In B. subtilis, the PAS domain binds heme, which inhibits PDE activity. asm.org This inhibition can be reversed by nitric oxide (NO), a signal that bacteria might encounter in a host environment, leading to the activation of c-di-AMP degradation. asm.org

Product Inhibition: The enzymatic product, 5'-pApA, can act as a feedback inhibitor on some GdpP-type enzymes. wikipedia.org This means that as the product accumulates, it can slow down further hydrolysis of c-di-AMP, preventing a complete depletion of the c-di-AMP pool.

Extracellular Cues: The complex membrane topology of PgpH, which features a large extracellular domain, strongly suggests that it is regulated by external signals, although the specific ligands have not yet been fully identified. uni-muenchen.depnas.org

pH and Metal Ions: The activity of certain PDE classes, particularly extracellular nucleosidases like AtaC, is sensitive to environmental factors such as pH and the availability of metal ions. researchgate.net

Feedback Inhibition Loops

Feedback inhibition is a key feature of c-di-AMP metabolism, preventing its overaccumulation. This regulation occurs at both the synthesis and degradation steps, involving allosteric control by metabolic products and transcriptional repression.

One significant feedback mechanism involves the linear intermediate product of c-di-AMP degradation, 5'-phosphoadenylyl-(3'→5')-adenosine (5'-pApA). wikipedia.org In several bacteria, the accumulation of 5'-pApA has been shown to inhibit the activity of certain c-di-AMP phosphodiesterases (PDEs). wikipedia.orgasm.org For instance, the linear dinucleotide can feedback inhibit the PDE activity of GdpP, leading to an increase in c-di-AMP levels. wikipedia.orgmdpi.com This suggests that the complete hydrolysis of c-di-AMP to adenosine monophosphate (AMP) is critical for preventing this inhibitory effect. asm.org In some bacteria, the absence of the enzyme responsible for degrading 5'-pApA results in the accumulation of both 5'-pApA and c-di-AMP, highlighting the conservation of this feedback loop. asm.org

The bacterial alarmone, guanosine pentaphosphate or tetraphosphate ((p)ppGpp), which accumulates during amino acid starvation, also plays a crucial role in regulating c-di-AMP levels. (p)ppGpp acts as a potent competitive inhibitor of the DHH/DHHA1 domain of the GdpP phosphodiesterase in organisms like Bacillus subtilis and Listeria monocytogenes. asm.orgasm.org It also inhibits the HD-domain phosphodiesterase PgpH, another key enzyme in c-di-AMP degradation. nih.govasm.orgasm.org This inhibition of c-di-AMP degradation by (p)ppGpp indicates a tight interconnection and cross-talk between these two major nucleotide signaling networks. asm.orgasm.org

Transcriptional feedback loops also contribute to c-di-AMP homeostasis. In Saccharopolyspora erythraea, c-di-AMP can allosterically activate the N-acetylglucosamine (GlcNAc)-sensing regulator, DasR. researchgate.netnih.gov Activated DasR then represses the transcription of the disA gene, which encodes a diadenylate cyclase responsible for c-di-AMP synthesis. researchgate.netnih.gov This creates a self-sustaining transcriptional feedback circuit that tightly controls the production of c-di-AMP in response to metabolic signals like GlcNAc. researchgate.net

Table 1: Feedback Inhibition Mechanisms in c-di-AMP Regulation

| Regulator | Enzyme Targeted | Enzyme Family | Mechanism of Action | Outcome | Organism Example | Citation |

|---|---|---|---|---|---|---|

| 5'-pApA | GdpP | Phosphodiesterase (DHH/DHHA1) | Product Feedback Inhibition | Elevated c-di-AMP levels | General | wikipedia.orgmdpi.com |

| (p)ppGpp | GdpP | Phosphodiesterase (DHH/DHHA1) | Competitive Inhibition | Elevated c-di-AMP levels | Bacillus subtilis, Listeria monocytogenes | asm.orgasm.orgasm.org |

| (p)ppGpp | PgpH | Phosphodiesterase (HD) | Inhibition | Elevated c-di-AMP levels | Listeria monocytogenes | nih.govasm.org |

| c-di-AMP (via DasR) | DisA | Diadenylate Cyclase (DAC) | Transcriptional Repression | Decreased c-di-AMP synthesis | Saccharopolyspora erythraea | researchgate.netnih.gov |

Alternative Regulatory Mechanisms for 3',5'-Cyclic di-AMP Homeostasis

Beyond direct enzymatic synthesis and degradation, bacteria employ other strategies to control the cytoplasmic pool of c-di-AMP. These include active transport and links to essential metabolic pathways.

Role of Multidrug Resistance Transporters in 3',5'-Cyclic di-AMP Efflux

Active efflux has emerged as a plausible mechanism for regulating intracellular c-di-AMP concentrations. wikipedia.orgnih.gov Multidrug Resistance (MDR) transporters, which are typically associated with antibiotic resistance, have been implicated in the secretion of c-di-AMP from the cytoplasm. wikipedia.org This provides a non-enzymatic route for rapidly lowering cellular c-di-AMP levels. Evidence for this mechanism has been demonstrated in the human pathogen Listeria monocytogenes. wikipedia.orgnih.gov The expression of these transporters can be regulated by transcriptional factors that respond to various small molecules, thereby linking environmental cues to the control of c-di-AMP efflux. nih.gov This secretion not only serves as a homeostatic mechanism but also has implications in host-pathogen interactions, as secreted c-di-AMP can be detected by the host's innate immune system. asm.org

Influence of Cell Wall Precursor Biosynthesis

A strong regulatory link exists between c-di-AMP homeostasis and cell wall biosynthesis, particularly the synthesis of peptidoglycan precursors. wikipedia.org This connection is bidirectional, with each pathway influencing the other.

The synthesis of c-di-AMP can be modulated by enzymes involved in the early stages of peptidoglycan synthesis. In Lactococcus lactis and Bacillus subtilis, the phosphoglucosamine mutase GlmM, which catalyzes a key step in the formation of cell wall precursors, has been shown to interact with and modulate the activity of the diadenylate cyclase CdaA. wikipedia.orgasm.orgasm.org In B. subtilis, CdaA, the regulatory protein CdaR, and GlmM form a complex at the cell membrane, suggesting a direct functional relationship where the status of cell wall precursor synthesis can signal to the c-di-AMP synthesis machinery. asm.org For example, the availability of nitrogen sources like glutamate (B1630785) can enhance c-di-AMP production, linking nutrient status to cell wall integrity through c-di-AMP signaling. asm.org

Conversely, cellular levels of c-di-AMP directly impact cell wall homeostasis. wikipedia.org Elevated concentrations of c-di-AMP have been linked to increased resistance against cell wall-damaging antibiotics, such as β-lactams, and to alterations in cellular turgor pressure. wikipedia.org This regulatory role is critical, as maintaining the integrity of the cell wall is paramount for bacterial survival. The interplay ensures that processes like cell growth and division, which require dynamic changes in the cell wall, are coordinated with the broader physiological state of the cell as reported by the c-di-AMP signaling network.

Molecular Mechanisms of 3 ,5 Cyclic Di Amp Signal Transduction in Prokaryotes

3',5'-Cyclic di-AMP-Binding Protein Receptors

The intracellular signaling molecule 3',5'-Cyclic di-AMP (c-di-AMP) exerts its regulatory functions in prokaryotes by binding to a diverse array of protein receptors. These receptors, upon binding to c-di-AMP, undergo conformational changes that modulate their activity and, consequently, the cellular processes they control. The identification and characterization of these protein receptors have revealed that c-di-AMP signaling is deeply integrated into fundamental bacterial physiology, including ion transport, metabolic regulation, and gene expression. The discovery of these receptors has been facilitated by techniques such as affinity pull-down assays using c-di-AMP-coupled beads and genome-wide nucleotide-protein interaction screens. researchgate.netbiorxiv.org

Structural Basis of 3',5'-Cyclic di-AMP Recognition and Binding

The structural basis for the specific recognition of c-di-AMP by its protein receptors is multifaceted, with no single, universally conserved binding motif. pnas.org Instead, various protein domains have been identified that accommodate the c-di-AMP molecule, often in a manner that is unique to the specific receptor. pnas.org Despite this diversity, some common structural themes have emerged from crystallographic studies of c-di-AMP-protein complexes.

The c-di-AMP molecule itself can adopt different conformations to fit into the distinct binding pockets of its target proteins. pnas.org In many instances, it assumes a compact, "U-shaped" conformation where the two adenine (B156593) bases are stacked against each other. researchgate.net In other complexes, it can be found in a more extended "V-shaped" conformation. oup.com The binding can be symmetrical, where each half of the c-di-AMP molecule interacts with identical residues on a dimeric protein, or asymmetrical, with each adenine base being recognized differently. pnas.org

Several conserved protein domains are known to bind c-di-AMP, including:

RCK_C (Regulator of Conductance of K+ C-terminal) domains: Found in potassium transporters and their regulatory subunits, these domains are a major class of c-di-AMP receptors. researchgate.netasm.orgoup.com

CBS (Cystathionine-β-synthase) domains: These domains, present in a variety of proteins including osmolyte transporters, can also specifically bind c-di-AMP. researchgate.netnih.gov

USP (Universal Stress Protein) domains: The sensor kinase KdpD features a USP domain that has been shown to be a c-di-AMP binding site. asm.org

The binding pockets for c-di-AMP are often located at the interface of protein dimers, with the dinucleotide bridging the two subunits. researchgate.net The interactions that stabilize the binding are a combination of hydrogen bonds with the ribose-phosphate backbone and hydrophobic and π-stacking interactions with the adenine bases. researchgate.netasm.org For example, in Listeria monocytogenes pyruvate (B1213749) carboxylase, the adenine bases of c-di-AMP participate in π-stacking interactions with tyrosine residues. researchgate.netresearchgate.net

Allosteric Regulation of Target Protein Function and Activity

The binding of c-di-AMP to its receptor proteins is a classic example of allosteric regulation, where the binding of a ligand at one site (the allosteric site) influences the activity at a distant site (the active or functional site). This regulation is achieved through conformational changes induced by the binding of c-di-AMP. researchgate.net

Upon binding c-di-AMP, receptor proteins can undergo significant structural rearrangements. For instance, in Listeria monocytogenes pyruvate carboxylase, c-di-AMP binding at a site 25 Å away from the active site induces large conformational changes that lead to the inhibition of its enzymatic activity. researchgate.netnih.gov Similarly, the binding of c-di-AMP to the regulatory domains of ion transporters can trigger conformational shifts that are transmitted to the transmembrane domains, thereby gating the channel or altering transport activity. nih.govpnas.org In the case of the KhtTU K+/H+ antiporter from Bacillus subtilis, c-di-AMP binding to the cytoplasmic KhtT protein causes a conformational change that weakens its interaction with the membrane protein KhtU, leading to activation of K+ export. pnas.org

This allosteric control allows for the rapid and reversible modulation of protein function in response to fluctuations in intracellular c-di-AMP concentrations, enabling the cell to adapt quickly to environmental changes.

3',5'-Cyclic di-AMP-Dependent Riboswitches

In addition to protein receptors, c-di-AMP directly regulates gene expression by binding to riboswitches, which are structured RNA elements typically located in the 5' untranslated regions (5' UTRs) of messenger RNAs (mRNAs). embopress.orgnih.gov These riboswitches act as molecular sensors, undergoing conformational changes upon ligand binding to control the expression of downstream genes. embopress.orgnih.gov

Structural Elements and Ligand Recognition by 3',5'-Cyclic di-AMP Riboswitches

The c-di-AMP riboswitch, also known as the ydaO/kimA-type riboswitch, possesses a complex and highly conserved three-dimensional architecture. embopress.orgmdpi.comnih.gov Crystallographic studies have revealed an unexpected, internally pseudo-symmetric, "square-shaped" structure. nih.govnih.gov This architecture is formed by two three-helix junction elements that associate in a head-to-tail fashion, creating a central trough. embopress.orgrcsb.org

A unique feature of this riboswitch is that it binds two molecules of c-di-AMP, which are cradled within this central trough, making quasi-equivalent contacts with the RNA. embopress.orgnih.govrcsb.org The riboswitch exhibits exquisite selectivity for c-di-AMP, discriminating against other cyclic dinucleotides like c-di-GMP and cyclic-AMP-GMP through specific interactions with both the phosphate (B84403) backbone and the adenine bases of its cognate ligand. embopress.org Ligand binding induces a global folding of the riboswitch, bridging the two symmetric domains, which is the likely mechanism for controlling gene expression. embopress.org

Mechanisms of Gene Expression Control: Transcriptional and Translational Regulation

Upon binding c-di-AMP, the riboswitch undergoes a structural reorganization that typically leads to the formation of a terminator stem-loop structure. mdpi.comasm.org This results in the premature termination of transcription, effectively acting as an "off-switch" for the downstream gene. mdpi.com This transcriptional attenuation mechanism is a common mode of regulation for c-di-AMP riboswitches. asm.orgresearchgate.net

However, translational regulation has also been proposed for some c-di-AMP riboswitches. In Corynebacterium glutamicum, for instance, the nlpC riboswitch is thought to affect the translation of its downstream gene rather than its transcription. mdpi.comresearchgate.net This suggests that the regulatory outcome can vary depending on the specific genetic context and the interplay between the riboswitch and the translational machinery. In some cases, a single riboswitch might even employ a dual "transcription-translation" regulatory mechanism. nih.gov

Functional Diversity and Distribution of Riboswitches

C-di-AMP riboswitches are widespread throughout the bacterial domain, controlling a diverse array of genes. nih.gov The distribution and the nature of the regulated genes highlight the varied physiological roles of c-di-AMP signaling across different bacterial lineages.

Potassium Homeostasis and Osmoregulation: A significant number of c-di-AMP riboswitches regulate genes involved in potassium transport (e.g., ktrA, kdpD) and the transport of osmoprotectants. researchgate.netnih.gov This underscores the central role of c-di-AMP in maintaining osmotic balance. nih.govelifesciences.org

Cell Wall Metabolism: In Actinobacteria, c-di-AMP riboswitches almost exclusively control genes related to cell wall metabolism. mdpi.comnih.gov

Spore Germination: In species of Clostridia and Bacillales, genes associated with spore germination, such as sleB and pdaA, are under the control of c-di-AMP riboswitches. nih.gov

Virulence: A c-di-AMP responsive riboswitch has been identified upstream of a virulence factor in Mycobacterium tuberculosis, indicating a role for this regulatory mechanism in pathogenesis. embopress.orgnih.gov

The functional context of the genes regulated by these riboswitches provides a powerful tool for understanding the broader physiological implications of c-di-AMP signaling in different bacterial species. nih.gov

| Regulated Process | Examples of Regulated Genes | Bacterial Phylum/Group |

| Potassium Homeostasis | ktrA, kdpD, kimA | Firmicutes, various others |

| Osmoregulation | Osmoprotectant transporters | Cyanobacteria, Firmicutes, Deltaproteobacteria |

| Cell Wall Metabolism | Peptidoglycan biosynthesis genes, rpfA | Actinobacteria |

| Spore Germination | sleB, pdaA | Clostridia, Bacillales |

| Virulence | Virulence factors | Mycobacterium tuberculosis |

Physiological Roles of 3 ,5 Cyclic Di Amp in Bacterial Biology

Regulation of Cell Envelope Homeostasis

C-di-AMP is deeply involved in maintaining the structural and functional integrity of the bacterial cell envelope, a complex barrier essential for survival. Its influence extends to the synthesis of peptidoglycan and the response to stresses affecting membrane components like lipoteichoic acids. wikipedia.orgasm.org

Maintenance of Cell Wall Integrity and Peptidoglycan Synthesis

The synthesis of c-di-AMP is intricately linked with the biosynthesis of the cell wall. oup.com In many Firmicutes, the diadenylate cyclase CdaA, which synthesizes c-di-AMP, is part of a conserved operon and interacts with GlmM, an essential enzyme in the early steps of peptidoglycan precursor synthesis. oup.com This interaction suggests a coordination between c-di-AMP levels and the production of cell wall building blocks. oup.com Specifically, GlmM can inhibit the synthesis of c-di-AMP, indicating a feedback loop between peptidoglycan synthesis and c-di-AMP signaling. wikipedia.orgoup.com

Studies have shown that both the absence and the accumulation of c-di-AMP can compromise cell wall integrity. Depletion of c-di-AMP is known to destabilize the cell wall, leading to increased cell lysis and higher susceptibility to cell wall-targeting antibiotics. asm.orgpnas.org Conversely, an overabundance of c-di-AMP also impairs the cell envelope. asm.org In Listeria monocytogenes, mutants with elevated c-di-AMP levels show defects in the synthesis of peptidoglycan muropeptides and increased susceptibility to cell wall-active antimicrobials. asm.org This is partly because high c-di-AMP levels can lead to reduced intracellular potassium (K+), an ion required for the activity of cell wall-synthetic enzymes like the D-Ala-D-Ala ligase (Ddl). asm.org In Staphylococcus aureus, mutations that lead to high levels of c-di-AMP result in an increased amount of cross-linked peptidoglycan, which may be a compensatory mechanism to cope with cell wall stress. researchgate.net

Role in Membrane Homeostasis and Lipoteichoic Acid Stress Response

C-di-AMP signaling is critical for coping with stress related to the cell envelope, including that involving lipoteichoic acids (LTA), which are vital components of the Gram-positive cell envelope. researchgate.netasm.org In S. aureus, the phosphodiesterase GdpP, which degrades c-di-AMP, was identified in a screen for suppressors of LTA-deficient mutants. researchgate.net This finding revealed that the ability to modulate c-di-AMP levels is crucial for survival under conditions of extreme membrane and cell wall stress, such as the absence of LTA. researchgate.net Elevated c-di-AMP levels, resulting from the inactivation of GdpP, appear to help bacteria compensate for the lack of LTA, in part by altering the peptidoglycan structure. researchgate.net Furthermore, c-di-AMP signaling has been connected to fatty acid metabolism, which is fundamental to cell membrane homeostasis. uni-muenchen.de

Osmoregulation and Ion Homeostasis

A primary and essential function of c-di-AMP is the control of cellular turgor pressure through the regulation of ion and compatible solute transport. pnas.orgresearchgate.netresearchgate.net This nucleotide acts as a central hub, integrating signals related to osmotic stress to maintain cellular integrity. pnas.org

Control of Potassium Ion Uptake and Export Systems

C-di-AMP is a master regulator of potassium (K+) homeostasis, a critical element for osmoregulation. nih.govoup.com It exerts control at multiple levels, affecting both the expression and the activity of K+ transport systems. oup.comasm.org High intracellular levels of c-di-AMP generally lead to the inhibition of K+ uptake and the activation of K+ export, preventing the accumulation of toxic levels of this ion. nih.govoup.com

The molecule directly binds to and inhibits various K+ uptake transporters, including the Ktr, KimA, and Kup systems. nih.govasm.org For instance, in Bacillus subtilis and S. aureus, c-di-AMP binds to the gating components of Ktr systems (KtrA and KtrC), blocking ion uptake. oup.comasm.org In addition to post-translational regulation, c-di-AMP also controls the expression of K+ transporters by binding to riboswitches located in the leader sequences of the corresponding mRNAs, such as those for the ktrAB and kimA operons in B. subtilis. oup.comasm.org

Conversely, c-di-AMP activates K+ export systems. It binds to and stimulates the activity of cation/proton antiporters like CpaA in S. aureus and B. subtilis, as well as the KhtT transporter in B. subtilis, promoting the efflux of potassium ions. pnas.orgnih.gov This dual regulation allows bacteria to precisely adjust their intracellular K+ concentration in response to environmental conditions. oup.com

| Transporter System | Organism(s) | Mode of Regulation by c-di-AMP | Effect of c-di-AMP Binding |

| KtrAB/CD | B. subtilis, S. aureus, S. pneumoniae, L. monocytogenes | Post-translational (binding to KtrA/KtrC) & Transcriptional (riboswitch) | Inhibition of K+ uptake |

| KimA | B. subtilis | Post-translational & Transcriptional (riboswitch) | Inhibition of K+ uptake |

| Kdp | S. aureus, B. thuringiensis | Post-translational (binding to KdpD) & Transcriptional (riboswitch) | Inhibition of K+ uptake system expression |

| KupB | L. lactis | Post-translational | Inhibition of K+ uptake |

| CpaA | S. aureus, B. subtilis | Post-translational | Activation of K+ export |

| KhtTU | B. subtilis | Post-translational | Activation of K+ export |

Regulation of Compatible Solute Transport

To counteract high external osmolarity, bacteria import small organic molecules known as compatible solutes (or osmolytes), such as glycine (B1666218) betaine (B1666868) and carnitine. C-di-AMP plays a crucial role in regulating the uptake of these compounds to prevent excessive accumulation, which can be detrimental under low-osmolarity conditions. researchgate.netnih.gov

In several bacteria, including B. subtilis and Listeria monocytogenes, c-di-AMP directly binds to and inhibits the ATPase subunit (e.g., OpuCA) of ABC transporters responsible for osmolyte uptake. researchgate.netresearchgate.net In lactic acid bacteria, c-di-AMP can also control the expression of compatible solute transporters at the transcriptional level by binding to a repressor protein, BusR. oup.comannualreviews.org This binding prevents BusR from repressing the expression of the busAB osmolyte transporter, providing another layer of control. researchgate.net The essentiality of c-di-AMP in rich media for many bacteria is linked to this function; in the absence of c-di-AMP, uncontrolled uptake of osmolytes and peptides leads to dangerously high internal osmotic pressure. nih.govbiorxiv.org

Impact on Cellular Turgor Pressure and Associated Phenotypes (e.g., Cell Lysis, Cell Size, Cell Chain Length)

By controlling the intracellular concentrations of ions and compatible solutes, c-di-AMP directly modulates the cell's turgor pressure. oup.comresearchgate.net This regulation is vital for survival, especially when the cell wall is weakened. bioengineer.org Research in Bacillus subtilis has shown that cell wall defects trigger an increase in c-di-AMP levels, which in turn reduces turgor pressure by modulating transporter activity. This prevents the cell from bursting and allows time for cell wall repair. bioengineer.org

Dysregulation of c-di-AMP levels leads to distinct and often detrimental phenotypes related to turgor pressure. oup.comnih.gov

Cell Lysis: Mutants with low or no c-di-AMP are often more prone to cell lysis during normal growth, as observed in Lactococcus lactis and Enterococcus faecalis. oup.comnih.gov This is likely due to uncontrolled uptake of solutes, leading to excessive turgor pressure that the cell wall cannot withstand. wikipedia.orgbiorxiv.org

Cell Size: Cellular morphology is also affected. High levels of c-di-AMP have been associated with a reduction in cell size in S. aureus and several lactic acid bacteria. biorxiv.orgnih.gov Conversely, cells with low or no c-di-AMP have been observed to be enlarged. nih.gov

Cell Chain Length: Changes in c-di-AMP levels can also impact cell division and separation, leading to alterations in cell chain length in species that form chains. oup.com

These phenotypic changes underscore the critical role of c-di-AMP as a rheostat for turgor pressure, ensuring that this physical force is maintained within a range compatible with cell growth and integrity. oup.com

DNA Integrity and Repair Mechanisms

The second messenger 3',5'-cyclic di-AMP (c-di-AMP) is a crucial regulator of various cellular processes in bacteria, including the maintenance of DNA integrity and the coordination of repair mechanisms. nih.gov Its synthesis and degradation are tightly controlled to ensure a proper response to genotoxic stress.

A key protein in the c-di-AMP-mediated DNA damage response is the DNA integrity scanning protein (DisA). embopress.orgcapes.gov.br DisA functions as a checkpoint protein that monitors the integrity of the chromosome. embopress.orgcapes.gov.br In its active state, DisA moves along the bacterial chromosome, scanning for lesions. researchgate.net During this process, it synthesizes c-di-AMP. nih.gov However, upon encountering DNA damage, such as stalled replication forks or other lesions, DisA pauses its scanning activity. embopress.orgnih.gov This pause leads to a halt in c-di-AMP production. embopress.orgnih.gov In vitro studies have confirmed that the diadenylate cyclase activity of DisA is significantly inhibited by branched DNA structures that mimic stalled replication forks or Holliday junctions. nih.gov

In Bacillus subtilis, the interaction between DisA and stalled replication forks is a critical component of the DNA damage response. When a replication fork stalls, it can be remodeled into a four-way junction structure. frontiersin.org DisA recognizes and binds to these branched DNA intermediates, leading to a suppression of its c-di-AMP synthesis activity. nih.gov This reduction in c-di-AMP levels serves as a signal of compromised DNA integrity, initiating a cascade of downstream cellular responses. nih.gov Furthermore, in B. subtilis, the recombinase RecA can recruit DisA to stalled or reversed forks, further integrating c-di-AMP signaling with the machinery that processes these structures. frontiersin.org

The modulation of c-di-AMP levels is intricately linked to the orchestration of DNA repair pathways. The decrease in c-di-AMP concentration upon DNA damage is a key signal that influences the activity of repair proteins. In many bacterial species, including Bacillus subtilis and Mycobacterium, the disA gene is part of a conserved operon with the radA gene, which encodes a DNA repair protein, suggesting a functional link between c-di-AMP and DNA repair. biorxiv.org When DisA binds to branched DNA, it can complex with RadA, leading to allosteric inhibition of DisA's cyclase activity. nih.gov RadA, in turn, recruits RecA to facilitate recombination and repair of the damaged DNA. nih.gov Once DNA integrity is restored, c-di-AMP production by DisA can resume. nih.gov

In mycobacteria, c-di-AMP has been shown to directly interact with RecA, inhibiting its DNA strand exchange activity by promoting the disassembly of RecA nucleoprotein filaments. biorxiv.org This suggests a regulatory role for c-di-AMP in modulating homologous recombination.

Beyond homologous recombination, c-di-AMP has also been implicated in non-homology-based DNA repair mechanisms. In Mycobacterium smegmatis, elevated intracellular levels of c-di-AMP have been linked to increased resistance mutagenesis against certain antibiotics. researchgate.net This phenomenon is associated with an enhancement of non-homology-based DNA repair, highlighting a role for c-di-AMP in promoting genetic variability under stress conditions. researchgate.net

One of the most well-characterized roles of c-di-AMP as a checkpoint control molecule is during the process of sporulation in Bacillus subtilis. embopress.orgnih.gov Sporulation is a complex developmental process that is initiated in response to nutrient limitation and other stresses. Ensuring the integrity of the genome before it is packaged into a dormant spore is of utmost importance.

At the onset of sporulation, there is a significant, DisA-dependent increase in the intracellular concentration of c-di-AMP. nih.gov This elevated level of c-di-AMP acts as a signal that the DNA is intact and that it is safe to proceed with sporulation. nih.gov However, if the cells are exposed to DNA-damaging agents, the resulting DNA lesions cause DisA to stall, halting c-di-AMP synthesis. embopress.orgnih.gov This leads to a global decrease in c-di-AMP levels, which in turn causes a delay in the initiation of sporulation. embopress.orgnih.gov This checkpoint can be overridden by the external addition of c-di-AMP, which allows sporulation to proceed even in the presence of DNA damage. nih.gov

In addition to DisA, B. subtilis has other diadenylate cyclases, such as CdaS, which is expressed specifically during sporulation and appears to be involved in spore germination. nih.gov This indicates that c-di-AMP signaling plays a role throughout the entire process of sporulation and germination, ensuring that these critical cellular transitions are coordinated with the status of the cell's genetic material. nih.gov

Orchestration of DNA Repair Pathways, Including Non-Homology-Based Mechanisms

Bacterial Adaptation and Stress Responses

Cyclic di-AMP is a key signaling molecule that enables bacteria to adapt to a wide range of environmental stresses. nih.govresearchgate.net Its role extends beyond DNA damage to include tolerance to physical and chemical challenges, and its signaling is integrated with the central metabolic state of the cell.

The involvement of c-di-AMP in stress tolerance is often species-specific, reflecting the diverse lifestyles and environmental niches of different bacteria. nih.gov

Acid Stress: The response to acid stress mediated by c-di-AMP varies among different bacterial species. In Staphylococcus aureus, a strain with reduced c-di-AMP production is highly susceptible to acidic pH. nih.gov Conversely, mutants with high levels of c-di-AMP are more resistant. nih.gov However, in Streptococcus pneumoniae, the opposite has been observed, where lower levels of c-di-AMP are associated with increased resistance to acidic conditions, while strains with high c-di-AMP are more susceptible. nih.gov The molecular basis for these differences is not fully understood but may be linked to the regulation of ion transport, such as potassium ions, which can help to offset the influx of protons during acid stress. nih.gov

Heat Stress: The role of c-di-AMP in heat tolerance also appears to be species-dependent. In Streptococcus pneumoniae, suppressor mutations that restore growth at high temperatures in strains with elevated c-di-AMP levels often do so by lowering the activity of the c-di-AMP synthase, CdaA, thereby reducing c-di-AMP levels. nih.gov This suggests that high levels of c-di-AMP are detrimental to heat tolerance in this organism. In contrast, in Lactococcus lactis, increased heat resistance has been observed in strains with higher c-di-AMP levels. researchgate.net

The following table summarizes the varied effects of c-di-AMP levels on stress tolerance in different bacterial species.

| Bacterial Species | Stress Condition | Effect of High c-di-AMP Levels |

| Staphylococcus aureus | Acid Stress | Increased Resistance |

| Streptococcus pneumoniae | Acid Stress | Increased Susceptibility |

| Streptococcus pneumoniae | Heat Stress | Decreased Tolerance |

| Lactococcus lactis | Heat Stress | Increased Resistance |

This table is based on data from multiple research findings and illustrates the species-specific nature of c-di-AMP-mediated stress responses.

Cyclic di-AMP signaling is deeply integrated with the central metabolism of bacteria, ensuring that cellular growth and stress responses are coordinated with the cell's metabolic state. researchgate.net A primary way this is achieved is through the regulation of potassium (K+) homeostasis. nih.gov Potassium is a critical ion for many cellular processes, and its transport is tightly regulated by c-di-AMP. pnas.org In several bacteria, c-di-AMP directly binds to and inhibits potassium uptake transporters, while in some cases, it can modulate potassium export. nih.gov This regulation of ion transport is not only crucial for osmoregulation but also links to other stress responses, such as acid tolerance. nih.gov

Furthermore, c-di-AMP has been shown to directly regulate the activity of key metabolic enzymes. In Listeria monocytogenes, c-di-AMP binds to and allosterically activates pyruvate (B1213749) carboxylase, an enzyme that plays a crucial role in replenishing the tricarboxylic acid (TCA) cycle. nih.gov Depletion of c-di-AMP in this organism leads to altered metabolic activity, and correcting this metabolic imbalance can rescue growth defects. nih.gov In Staphylococcus aureus, c-di-AMP is known to be an inhibitory regulator of the TCA cycle. researchgate.net A decrease in c-di-AMP levels leads to an increase in TCA cycle activity and the accumulation of metabolites such as citrate, glutamine, and glutamate (B1630785). researchgate.net

The synthesis of c-di-AMP itself can be regulated by the availability of metabolic precursors. For example, in some bacteria, the presence of glutamine, glutamate, or ammonium (B1175870) can influence the rate of c-di-AMP synthesis. researchgate.net This creates a feedback loop where the metabolic state of the cell can directly influence the levels of a key signaling molecule, which in turn regulates central metabolic pathways. This intricate network of interactions allows bacteria to fine-tune their physiology in response to a constantly changing environment.

Genetic Competence Regulation

Genetic competence is a physiological state that allows bacteria to take up and integrate exogenous DNA from their environment, a process central to horizontal gene transfer and bacterial evolution. The regulation of this process is tightly controlled, and recent studies have implicated c-di-AMP as a key player in this regulatory network, particularly in naturally competent bacteria such as Streptococcus pneumoniae and Bacillus subtilis.

In S. pneumoniae, the development of competence is initiated by a quorum-sensing system involving the competence-stimulating peptide (CSP). asm.orgnih.gov Research has revealed a complex interplay between c-di-AMP levels and the pneumococcal competence state. asm.orgnih.govnih.gov Transcriptomic analyses have shown that a strain with elevated c-di-AMP levels, due to the deletion of phosphodiesterases Pde1 and Pde2, exhibits significant upregulation of many competence-associated genes involved in DNA uptake, recombination, and autolysis. nih.govnih.gov However, surprisingly, these high c-di-AMP strains show reduced transformation efficiency, a phenomenon that is dependent on the concentration of c-di-AMP. asm.orgnih.gov This suggests that while c-di-AMP influences the expression of competence genes, an optimal intracellular concentration is crucial for successful transformation.

The mechanism underlying this regulation appears to be linked to potassium (K+) homeostasis, a process also modulated by c-di-AMP. nih.gov The transformation efficiency of S. pneumoniae is directly related to the potassium concentration in the medium, indicating a connection between c-di-AMP-mediated potassium transport and the competence machinery. asm.orgnih.gov Specifically, c-di-AMP binds to the K+ transporter protein CabP, which in turn inhibits K+ uptake via the TrkH transporter. asm.org This modulation of intracellular potassium levels appears to be a critical factor in controlling the pneumococcal competence program. nih.govnih.gov Strains with lower levels of c-di-AMP have been found to be highly susceptible to CSP, further supporting the role of this second messenger in modulating the response to competence-inducing signals. asm.org

In Bacillus subtilis, the absence of c-di-AMP leads to a significant reduction in the expression of competence genes, resulting in a loss of genetic competence and the inability to be transformed. Furthermore, recent discoveries in cyanobacteria suggest a broader role for c-di-AMP in regulating natural competence. In these photosynthetic bacteria, the ComFB signaling protein has been identified as a novel c-di-AMP receptor that is required for DNA uptake, indicating that c-di-AMP-dependent control of competence may be a widespread mechanism in the bacterial domain. biorxiv.org

Biofilm Formation and Development

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from environmental stresses and host immune responses. The formation and maturation of biofilms are complex processes regulated by a variety of signaling molecules, with c-di-AMP emerging as a significant modulator.

Impact on Biofilm Development and Maturation

The influence of c-di-AMP on biofilm formation can vary between bacterial species. In the oral pathogen Streptococcus mutans, a key contributor to dental caries, elevated levels of c-di-AMP have been shown to promote biofilm formation. oup.com This is achieved by increasing the production of exopolysaccharides (EPS), a major component of the biofilm matrix. oup.com Specifically, high intracellular c-di-AMP concentrations lead to the upregulation of the glucosyltransferase GtfB, an enzyme responsible for synthesizing the glucan polymers that form the scaffold of the biofilm. oup.com

In contrast, studies in Bacillus subtilis have demonstrated that intracellular c-di-AMP levels impact colony biofilm architecture and the expression of biofilm-associated genes. asm.orgresearchgate.net Altering the levels of c-di-AMP, either by deleting the genes for its synthesis or degradation, affects the structural development of the biofilm. asm.orgresearchgate.netnih.gov This indicates that, similar to its role in genetic competence, a balanced concentration of c-di-AMP is crucial for proper biofilm maturation.

The role of c-di-AMP in biofilm formation is not limited to Gram-positive bacteria. While the mechanisms are less understood, it is clear that this second messenger plays a role in the transition between planktonic (free-swimming) and biofilm lifestyles in various bacterial species. frontiersin.org

Role in Bacterial Cell-to-Cell Communication via Extracellular 3',5'-Cyclic di-AMP

Traditionally viewed as an intracellular signaling molecule, recent evidence has revealed a novel role for c-di-AMP as an extracellular signal, facilitating cell-to-cell communication within bacterial populations. This is a crucial aspect of coordinating collective behaviors such as biofilm formation.

Studies in Bacillus subtilis have been instrumental in uncovering this extracellular signaling pathway. It has been demonstrated that B. subtilis secretes c-di-AMP into the environment. asm.orgresearchgate.netnih.gov This secretion is mediated by putative transporters, and the extracellular c-di-AMP can then be sensed by other bacteria in the population, influencing their biofilm formation and attachment to surfaces, such as plant roots. asm.orgresearchgate.netnih.gov This discovery of c-di-AMP as a chemical signal for interbacterial communication adds a new layer of complexity to our understanding of how bacterial communities are established and maintained. asm.orgresearchgate.net

The secretion of c-di-AMP is not unique to B. subtilis. Pathogenic bacteria, including Listeria monocytogenes and Mycobacterium tuberculosis, also release c-di-AMP into their surroundings, including the host cytosol during infection. asm.orgnih.gov While in the context of infection this has implications for host immune activation, within a bacterial population, it suggests a conserved mechanism for cell-to-cell signaling that can impact collective behaviors like biofilm development. oup.com The presence of extracellular c-di-AMP-degrading enzymes in some bacteria, such as CdnP in Streptococcus agalactiae, further supports the idea of a tightly regulated extracellular signaling network. oup.comresearchgate.net

Modulation of Bacterial Virulence and Pathogenicity

Bacterial virulence, the ability of a pathogen to cause disease, is a multifactorial process involving the expression of a wide array of virulence factors. The regulation of these factors is critical for a successful infection, and c-di-AMP has been identified as a key modulator of virulence in several important human pathogens. mdpi.combiorxiv.org

Regulation of Virulence Gene Expression

The intracellular concentration of c-di-AMP can significantly impact the expression of virulence genes. In the human pathogen Streptococcus pyogenes, the causative agent of diseases ranging from pharyngitis to necrotizing fasciitis, c-di-AMP is a critical regulator of the major virulence factor SpeB, a cysteine protease. nih.govnih.govindianastate.eduindianastate.edu Deletion of the gene encoding the c-di-AMP synthase, dacA, or the phosphodiesterase, pde2, almost completely abolishes SpeB production at the transcriptional level. nih.govindianastate.edu This demonstrates that precise control of c-di-AMP levels is essential for the expression of this key virulence factor. indianastate.edu

In Staphylococcus aureus, a versatile pathogen responsible for a wide range of infections, c-di-AMP levels influence cell wall thickness and resistance to certain antibiotics, which are important aspects of its virulence. biorxiv.orgnih.govresearchgate.netresearchgate.net High levels of c-di-AMP lead to a thicker cell wall, which can contribute to increased resistance to cell wall-targeting antibiotics like oxacillin. biorxiv.orgnih.govresearchgate.netresearchgate.net This modulation of cell wall architecture is a crucial virulence determinant, as it affects the bacterium's ability to withstand host defenses and antibiotic treatment.

Role in Antibiotic Tolerance and Resistance

The second messenger 3',5'-Cyclic di-AMP (c-di-AMP) has emerged as a critical regulator of various physiological processes in bacteria, including those that govern susceptibility and resistance to antibiotics. wikipedia.org This nucleotide signaling molecule plays a significant role in how bacteria, including major human pathogens, respond and adapt to the stress imposed by antimicrobial agents. asm.orgresearchgate.net Its influence extends to the development of both tolerance, the ability of bacteria to survive transient exposure to high concentrations of an antibiotic, and resistance, the genetic acquisition of mechanisms to withstand the drug.

Influence on Resistance to Cell Wall-Damaging Antibiotics (e.g., β-Lactams)

Elevated intracellular levels of c-di-AMP have been demonstrated to enhance bacterial resistance to antibiotics that target the cell wall, such as the widely used β-lactams. asm.orgresearchgate.net In Staphylococcus aureus, a notorious human pathogen, high concentrations of c-di-AMP are associated with increased resistance to these drugs. asm.orgnih.gov This effect is, in part, mediated by the activation of the cell wall stress stimulon (CWSS), a genetic network of approximately 40 genes. asm.org Activation of the CWSS leads to an increase in the synthesis of peptidoglycan, a major component of the bacterial cell wall, and a decrease in the activity of autolysins, enzymes that break down peptidoglycan. nih.govasm.org The net result is a thicker cell wall, which provides a more robust barrier against the damaging effects of β-lactam antibiotics. researchgate.netasm.org

Mutations in the gdpP gene, which encodes a phosphodiesterase responsible for degrading c-di-AMP, are a key factor in this process. researchgate.netasm.orgcmac-journal.ru Loss-of-function mutations in gdpP lead to the accumulation of c-di-AMP within the bacterial cell. researchgate.netasm.org This elevation in c-di-AMP levels contributes to both increased resistance and tolerance to β-lactams. asm.org

Furthermore, in some methicillin-resistant S. aureus (MRSA) strains that lack the typical mecA gene, high-level β-lactam resistance can be achieved through synergistic mutations in both pbp4 and gdpP. researchgate.net PBP4 is a penicillin-binding protein involved in the secondary crosslinking of the peptidoglycan cell wall. asm.org Mutations in pbp4 can lead to increased production or stability of the PBP4 protein, enhancing cell wall fortification. asm.org When these mutations occur alongside gdpP mutations that elevate c-di-AMP, the result is a powerful synergistic effect on β-lactam resistance. researchgate.net The precise mechanism of this synergy is still under investigation, but it highlights the multifaceted role of c-di-AMP in modulating cell wall-related antibiotic resistance. researchgate.netasm.org

High c-di-AMP levels have also been shown to increase resistance to fosfomycin, an antibiotic that inhibits an early step in peptidoglycan synthesis, suggesting that c-di-AMP's influence on cell wall integrity is comprehensive. researchgate.netasm.org

Driving Epistatic Interactions in Multi-Drug Tolerance Evolution

Epistasis refers to the phenomenon where the effect of one gene mutation is modified by the presence of other mutations. In the context of antibiotic resistance, epistatic interactions can significantly influence the evolution of multi-drug tolerance. researchgate.netresearchgate.net The second messenger c-di-AMP has been identified as a critical factor in driving these interactions. researchgate.netresearchgate.netbiorxiv.org

Studies in Mycobacterium smegmatis have shown that the intracellular concentration of c-di-AMP can determine the nature of epistatic interactions between different antibiotic resistance genes. researchgate.netresearchgate.netbiorxiv.orgnih.gov For instance, a high intracellular level of c-di-AMP can promote positive epistatic interactions. researchgate.net This was observed when a ciprofloxacin-resistant mutant exhibited an increased frequency of acquiring rifampicin (B610482) resistance, but only in a strain background with high c-di-AMP levels. researchgate.net This suggests that elevated c-di-AMP can create a physiological state that favors the selection of multi-drug resistant strains. researchgate.netbiorxiv.org

The evolution of multi-drug tolerance is a significant clinical challenge, and the role of c-di-AMP in this process is an area of active research. researchgate.netresearchgate.netpnas.orgtechnion.ac.il By influencing the interplay between different resistance mutations, c-di-AMP can shape the evolutionary trajectory of bacterial populations under antibiotic pressure, potentially accelerating the emergence of strains that are difficult to treat. researchgate.netresearchgate.netbiorxiv.org

Role in Persister Cell Regrowth and Mutant Enrichment

Persister cells are a subpopulation of bacteria that exhibit transient tolerance to high doses of antibiotics. While they are not genetically resistant, their dormant state allows them to survive antibiotic treatment and contribute to the relapse of infections. The signaling molecule c-di-AMP has been implicated in the dynamics of persister cell populations. researchgate.netresearchgate.netbiorxiv.org

Research in Mycobacterium smegmatis has revealed that c-di-AMP plays a role in the regrowth of persister cells after the cessation of antibiotic treatment. researchgate.netresearchgate.netbiorxiv.org Interestingly, high intracellular concentrations of c-di-AMP were found to decelerate the regrowth of persisters that had survived ciprofloxacin (B1669076) treatment. researchgate.net

Interactions of Bacterial 3 ,5 Cyclic Di Amp with Eukaryotic Hosts

Impact on Host Immune Responses and Pathogen-Host Dynamics

Modulation of Innate Immune Mechanisms

The interaction of bacterial c-di-AMP with host cells profoundly modulates various innate immune mechanisms beyond the initial cytokine storm. As a recognized PAMP, c-di-AMP triggers a multifaceted defense strategy. nih.govfrontiersin.org The activation of the STING and other receptor pathways leads to a robust inflammatory response designed to control and eliminate invading pathogens. nih.govfrontiersin.org

One of the key outcomes of c-di-AMP sensing is the activation of the NLRP3 inflammasome, a multi-protein complex that drives the maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18. nih.gov This activation appears to be independent of the STING pathway, suggesting a distinct signaling cascade. nih.gov Furthermore, c-di-AMP can induce host cell autophagy, a cellular process of "self-eating" that can help to eliminate intracellular pathogens. nih.gov

Stimulation of Adaptive Immunity (e.g., Dendritic Cell Activation, T Cell Responses)

The influence of c-di-AMP extends beyond the innate immune system to shape the subsequent adaptive immune response. Dendritic cells (DCs), which are key antigen-presenting cells (APCs) that bridge innate and adaptive immunity, are major targets of c-di-AMP. wikipedia.orgplos.orgnih.govcreative-biolabs.com

Upon stimulation with c-di-AMP, both murine and human DCs upregulate the expression of co-stimulatory molecules on their surface. plos.orgnih.gov This maturation process is crucial for their ability to effectively activate naive T cells. Specifically, conventional DCs have been identified as the principal responders to c-di-AMP. plos.orgcreative-biolabs.com The activation of DCs by c-di-AMP leads to enhanced antigen presentation and subsequent T cell proliferation. plos.orgnih.gov

The cytokine milieu created by the initial innate response to c-di-AMP, particularly the production of type I IFNs and IL-12, helps to polarize the T cell response towards a Th1 phenotype. creative-biolabs.com A Th1 response is characterized by the production of IFN-γ and is critical for clearing intracellular pathogens. plos.org Studies have shown that c-di-AMP can act as a potent mucosal adjuvant, promoting strong Th1, Th2, and Th17 responses, leading to both robust humoral (antibody) and cellular immunity. nih.govfrontiersin.orgcreative-biolabs.com

Interestingly, c-di-AMP has also been shown to modulate human T cell responses through an indirect mechanism involving monocyte apoptosis. nih.gov The interaction of T cells with c-di-AMP-primed apoptotic monocytes leads to a transient state of quiescence and maturation into effector memory cells. nih.gov This suggests a novel mechanism by which c-di-AMP can shape long-term T cell memory.

Influence on Host Defense Strategies Against Bacterial and Viral Infections

The potent immunostimulatory properties of c-di-AMP significantly influence the host's ability to defend against both bacterial and viral infections. nih.govplos.org

Bacterial Infections: During an intracellular bacterial infection, such as with Listeria monocytogenes or Mycobacterium tuberculosis, the secretion of c-di-AMP into the host cytosol acts as a critical danger signal. nih.govresearchgate.net The resulting type I interferon and pro-inflammatory cytokine response, coupled with the activation of innate effector mechanisms like autophagy and NO production, helps to control bacterial replication and spread. nih.govnih.gov The subsequent stimulation of a strong Th1-biased adaptive immune response is essential for the ultimate clearance of these intracellular pathogens. mdpi.com However, some pathogens can modulate their c-di-AMP levels to evade or subvert this immune response. researchgate.netpasteur.fr For example, Borrelia burgdorferi, the causative agent of Lyme disease, secretes c-di-AMP as an extracellular PAMP to elicit a type I interferon response. nih.gov

Viral Infections: The induction of a strong type I interferon response by c-di-AMP is a hallmark of an effective antiviral state. wikipedia.org Type I IFNs can activate a wide range of antiviral genes in both infected and neighboring cells, limiting viral replication and spread. frontiersin.org The ability of c-di-AMP to act as a potent mucosal adjuvant has been leveraged in vaccine strategies against viral pathogens like influenza. plos.org Intranasal administration of a vaccine containing a viral antigen and c-di-AMP has been shown to induce strong humoral and cellular immune responses, providing protection against viral challenge. plos.org This highlights the potential of c-di-AMP to enhance host defense against a broad range of viral infections.

Contributions to Commensal Host-Microbe Interactions

While much of the research on c-di-AMP has focused on its role during pathogenic infections, emerging evidence suggests that it also plays a role in the complex interplay between the host and its commensal microbiota. oup.comfrontiersin.org The gut, in particular, is a site of constant interaction between the host immune system and a dense population of commensal bacteria.

It is plausible that c-di-AMP released from non-pathogenic commensal bacteria, such as certain species of Lactic Acid Bacteria (LAB), can be sensed by the host immune system. oup.com This low-level, continuous stimulation may contribute to the maintenance of immune homeostasis in the gut. For instance, orally acquired cyclic dinucleotides, likely from the gut microbiota, have been shown to protect the intestine from infection and induce gene expression changes in a STING-dependent manner. researchgate.net

Advanced Research Methodologies in 3 ,5 Cyclic Di Amp Studies

Genetic Manipulation and Functional Characterization of 3',5'-Cyclic di-AMP Metabolism Genes

Genetic manipulation of the genes responsible for c-di-AMP metabolism—diadenylate cyclases (DACs) that synthesize it and phosphodiesterases (PDEs) that degrade it—is a cornerstone of functional studies. uni-muenchen.de Techniques to create null mutants (gene knockouts), conditional mutants, and overexpression strains have been pivotal in uncovering the physiological roles of c-di-AMP.

For instance, the creation of a cdaA-null mutant in the cyanobacterium Synechococcus elongatus revealed that the CdaA enzyme is responsible for c-di-AMP synthesis and that its absence leads to increased oxidative stress and reduced survival in darkness. nih.govplos.org Similarly, in Listeria monocytogenes, a mutant lacking both c-di-AMP phosphodiesterases (ΔPDE) exhibited high levels of c-di-AMP, leading to significant attenuation of virulence. nih.govbiorxiv.org Transcriptomic analysis of this mutant showed impaired expression of key virulence genes. nih.govbiorxiv.org

In Bacillus subtilis, studies on strains with accumulated c-di-AMP have implicated the second messenger in the regulation of biofilm formation and sporulation. frontiersin.org Functional characterization of these genetically modified strains often involves assessing phenotypes such as growth under various stress conditions (e.g., osmotic stress, antibiotic exposure), biofilm formation, and virulence in host models. uni-muenchen.denih.gov These genetic approaches have firmly established that c-di-AMP is essential for viability in many bacteria under standard laboratory conditions. nih.govplos.org

Development and Application of 3',5'-Cyclic di-AMP Biosensors for In Vivo Detection

To monitor the dynamics of c-di-AMP concentrations within living cells, researchers have developed innovative biosensors. Traditional methods for c-di-AMP quantification, such as HPLC/MS and ELISA, require cell lysis and thus only provide static measurements. acs.orgbiorxiv.orgnih.gov In contrast, genetically encoded biosensors allow for real-time, non-destructive analysis at the single-cell level.

One prominent strategy involves the fusion of a c-di-AMP-binding protein or riboswitch to a reporter system, such as fluorescent proteins for Förster resonance energy transfer (FRET) or a dye-binding aptamer. acs.orgacs.orgacs.org

FRET-based Biosensors: A FRET-based biosensor named CDA5 was engineered using the Listeria monocytogenes c-di-AMP effector protein Lmo0553. nih.gov This biosensor is genetically encodable and allows for the detection of c-di-AMP dynamics both in vitro and within live cells. nih.gov

RNA-based Fluorescent Biosensors: Another approach has been to fuse c-di-AMP riboswitches to the Spinach or Spinach2 fluorescent aptamer. acs.orgrsc.org These RNA-based sensors fluoresce upon binding to a specific dye, and this fluorescence is modulated by the presence of c-di-AMP. A novel biosensor, bsuO P6-4, was developed based on a natural c-di-AMP riboswitch from Bacillus subtilis and the Spinach aptamer. acs.orgnih.govacs.org This sensor demonstrated a high affinity for c-di-AMP and was successfully used to detect varying concentrations of the nucleotide in live Staphylococcus aureus cells using flow cytometry. acs.orgbiorxiv.orgnih.govacs.org

These biosensors have been instrumental in studying c-di-AMP population distributions and have been used in high-throughput screens to identify enzymes with diadenylate cyclase activity. acs.orgnih.gov

Biochemical and Biophysical Characterization of 3',5'-Cyclic di-AMP-Protein/RNA Interactions

Understanding how c-di-AMP exerts its regulatory effects requires detailed characterization of its interactions with protein and RNA receptors. A variety of biochemical and biophysical techniques are employed to quantify these interactions and elucidate their specificity.

Methods to identify c-di-AMP binding partners include affinity purification using c-di-AMP-coupled beads followed by mass spectrometry. oup.combiorxiv.org Once potential receptors are identified, their interaction with c-di-AMP is validated and quantified using techniques such as:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing thermodynamic parameters like the dissociation constant (Kd) and stoichiometry. For example, ITC was used to determine that the KhtT protein from B. subtilis binds c-di-AMP with a Kd of approximately 130 nM. pnas.org

Differential Radial Capillary Action of Ligand Assay (DRaCALA): This is a rapid and sensitive method to detect ligand-protein interactions. It was used to confirm the specific binding of c-di-AMP to the PstA protein from Listeria monocytogenes with a Kd of 1.4 μM. nih.gov

Surface Plasmon Resonance (SPR): SPR can be used to study the kinetics of binding and dissociation in real-time.

Microscale Thermophoresis (MST): MST measures the movement of molecules in a temperature gradient, which changes upon ligand binding.

These methods have been crucial in confirming that proteins like PstA, pyruvate (B1213749) carboxylase, and the KhtT potassium transporter subunit are direct and specific receptors for c-di-AMP. pnas.orgnih.govresearchgate.net They have also been used to demonstrate the specificity of these interactions, often showing no or significantly weaker binding to other cyclic dinucleotides like c-di-GMP. pnas.org

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-Electron Microscopy) for Molecular Mechanisms

Structural biology provides atomic-level insights into how c-di-AMP is synthesized, degraded, and recognized by its receptors. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have been invaluable in this regard.

X-ray Crystallography:

The first DAC domain was identified through the crystal structure of the DisA protein from Thermotoga maritima, which serendipitously contained bound c-di-AMP. mdpi.comoup.com

Subsequent crystal structures of the diadenylate cyclase CdaA from Listeria monocytogenes have been solved in various states: apo (unbound), in complex with AMP, and in a post-catalytic state with bound c-di-AMP and Co2+ ions. nih.govnih.govoup.com These structures revealed the conformational changes, particularly of a key tyrosine residue, that are necessary for catalysis. nih.govnih.gov

The structure of the metabolic enzyme pyruvate carboxylase from L. monocytogenes in complex with c-di-AMP revealed a novel allosteric binding site far from the enzyme's active site, explaining its inhibitory mechanism. researchgate.netcolumbia.edu

The crystal structure of the PII-like signal transduction protein PstA bound to c-di-AMP elucidated the molecular basis for its specific recognition of the second messenger. nih.gov

Cryo-Electron Microscopy (Cryo-EM):

Cryo-EM has been used to determine the structure of larger protein complexes. For example, the structure of the B. subtilis KtrAB potassium channel revealed a KtrB dimer associated with a cytosolic KtrA octameric ring. biorxiv.org

The cryo-EM structure of the potassium transporter KimA showed c-di-AMP bound between the cytosolic and transmembrane domains of the homodimer. researchgate.net

A cryo-EM structure of the c-di-AMP synthase MsDisA from Mycobacterium smegmatis at 3.1 Å resolution showed an asymmetric assembly of the protein. biorxiv.org

These structural studies provide a detailed blueprint of the molecular interactions, conformational changes, and catalytic mechanisms that underpin c-di-AMP signaling pathways. uni-muenchen.denih.gov

Proteomics and High-Throughput Screening for Identification of Novel Receptors and Regulatory Networks